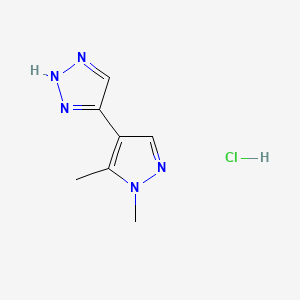
4-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring fused with a triazole ring, both of which are known for their significant roles in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-4-boronic acid with azides in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metals that have biological activity.
Wirkmechanismus
The mechanism of action of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but it often involves inhibition or activation of biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dimethyl-1H-pyrazole-4-boronic acid: Used in similar synthetic applications and has comparable chemical properties.
1H-Pyrazole-4-boronic acid: Another related compound with similar reactivity and applications.
Uniqueness
4-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole hydrochloride is unique due to its dual ring structure, which imparts specific chemical and physical properties. This makes it particularly valuable in applications requiring stability and reactivity under various conditions.
Eigenschaften
Molekularformel |
C7H10ClN5 |
|---|---|
Molekulargewicht |
199.64 g/mol |
IUPAC-Name |
4-(1,5-dimethylpyrazol-4-yl)-2H-triazole;hydrochloride |
InChI |
InChI=1S/C7H9N5.ClH/c1-5-6(3-9-12(5)2)7-4-8-11-10-7;/h3-4H,1-2H3,(H,8,10,11);1H |
InChI-Schlüssel |
OQXIZIANFSCIAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1C)C2=NNN=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxa-4-azaspiro[5.5]undecan-9-amine](/img/structure/B13518171.png)

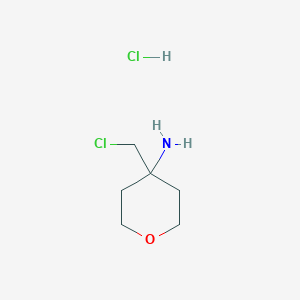
![Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B13518208.png)

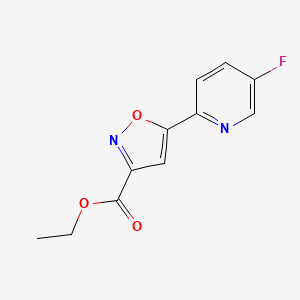
![3-[(3-Bromophenyl)methylidene]azetidine hydrochloride](/img/structure/B13518230.png)
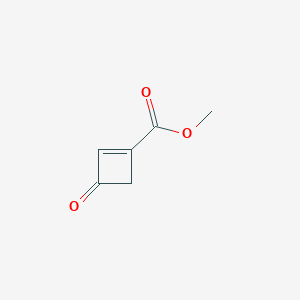
![Methyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13518234.png)


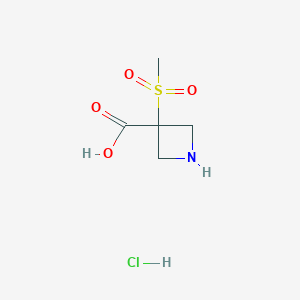
![O-[4-(4-Fluorophenyl)butyl]hydroxylamine](/img/structure/B13518251.png)

